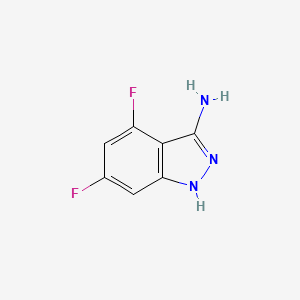

3-Amino-4,6-difluoro-1H-indazole

Vue d'ensemble

Description

3-Amino-4,6-difluoro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of amino and fluoro substituents on the indazole ring enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Mécanisme D'action

Target of Action

3-Amino-4,6-difluoro-1H-indazole is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole derivatives have been shown to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.

Mode of Action

Indazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that this compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM , suggesting that this compound may have similar effects.

Action Environment

The biological activity of indazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .

Analyse Biochimique

Biochemical Properties

It has been suggested that the 1H-indazole-3-amine structure is an effective hinge-binding fragment . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that influences their function.

Cellular Effects

Some indazole derivatives have been found to have inhibitory effects against human cancer cell lines . This suggests that 3-Amino-4,6-difluoro-1H-indazole may also have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,6-difluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-difluoro-1H-indazole with ammonia or an amine source under controlled temperature and pressure conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Solvent extraction, crystallization, and purification techniques are employed to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-4,6-difluoro-1H-indazole undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Applications De Recherche Scientifique

3-Amino-4,6-difluoro-1H-indazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

Industry: Utilized in the development of agrochemicals, dyes, and materials science for its unique chemical properties.

Comparaison Avec Des Composés Similaires

3-Amino-1H-indazole: Lacks the fluoro substituents, resulting in different chemical reactivity and biological activity.

4,6-Difluoro-1H-indazole: Lacks the amino group, affecting its interaction with biological targets.

3-Amino-5-fluoro-1H-indazole: Similar structure but with different positioning of the fluoro substituent, leading to variations in activity.

Uniqueness: 3-Amino-4,6-difluoro-1H-indazole is unique due to the presence of both amino and fluoro groups on the indazole ring. This combination enhances its chemical versatility and biological activity, making it a valuable compound for research and development in various fields.

Activité Biologique

3-Amino-4,6-difluoro-1H-indazole is a notable derivative of indazole, a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, are known for their wide range of biological activities such as antiviral , anti-inflammatory , anticancer , and antimicrobial properties. These compounds often interact with various biological targets, influencing multiple biochemical pathways and cellular processes .

Target Interactions

This compound primarily interacts with several biological targets:

- Leucine-Rich Repeat Kinase 2 (LRRK2) : This kinase is involved in synaptic vesicle trafficking and mitochondrial function. Indazole derivatives have shown potential in modulating LRRK2 activity, which may have implications for neurodegenerative diseases.

- 5-Lipoxygenase : The compound inhibits the oxidation of arachidonic acid, suggesting anti-inflammatory properties.

Cellular Effects

Research indicates that this compound can induce apoptosis in cancer cell lines. For instance, studies on K562 cells revealed that treatment with this compound led to increased rates of apoptosis in a dose-dependent manner. Specifically, concentrations of 10 μM resulted in approximately 9.64% apoptosis, which increased significantly at higher concentrations .

Biochemical Pathways

The biological activity of this compound is mediated through various biochemical pathways:

- Cell Cycle Regulation : The compound affects cell cycle distribution by increasing the G0/G1 population while decreasing the S phase population in treated cells. This suggests its potential as an anticancer agent by halting cell proliferation .

- Gene Expression Modulation : It has been observed to alter the expression levels of key proteins involved in apoptosis, such as decreasing Bcl-2 (an anti-apoptotic protein) and increasing Bax (a pro-apoptotic protein) .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound:

These findings support the hypothesis that this compound can effectively induce apoptosis in cancer cells.

Antimicrobial Properties

In addition to its anticancer effects, indazole derivatives have been studied for their antimicrobial activities. For example, compounds similar to this compound have shown promising results against various bacterial strains and fungi .

Propriétés

IUPAC Name |

4,6-difluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURQUCAPVCIQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700188 | |

| Record name | 4,6-Difluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-24-0 | |

| Record name | 4,6-Difluoro-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.